

Investigating the Cellular Targets of SOS1 Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	Sos1-IN-14	
Cat. No.:	B12397823	Get Quote

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Sos1-IN-14". This guide, therefore, focuses on the cellular targets and mechanisms of action of well-characterized, potent SOS1 inhibitors, such as BI-3406, which exhibit activities in the nanomolar range and serve as representative examples for this class of molecules. The data and protocols presented are compiled from studies on these surrogate compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins. SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to an active, signal-transducing state. Hyperactivation of the RAS signaling pathway, often due to mutations in RAS genes, is a major driver in a significant portion of human cancers. Consequently, inhibiting SOS1 has emerged as a promising therapeutic strategy to attenuate RAS-driven oncogenesis. This document provides an in-depth guide to the cellular targets of SOS1 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Core Cellular Target: The SOS1-RAS Interaction

The primary cellular target of SOS1 inhibitors is the protein-protein interaction (PPI) between SOS1 and RAS. By binding to a pocket on SOS1, these inhibitors allosterically prevent it from



engaging with and activating RAS. This blockade of the SOS1-RAS PPI is the foundational mechanism through which these compounds exert their anti-cancer effects.

Quantitative Data on SOS1 Inhibition

The efficacy of SOS1 inhibitors is quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for representative SOS1 inhibitors like BI-3406 and BAY-293.

Table 1: Biochemical Activity of Representative SOS1 Inhibitors

Compound	Assay Type	Target	IC50 (nM)	Reference
BI-3406	AlphaScreen	SOS1-KRAS G12C Interaction	20	
BI-3406	AlphaScreen	SOS1-KRAS G12D Interaction	14	
BAY-293	Biochemical Interaction Assay	KRAS-SOS1 Interaction	21	[1]

Table 2: Cellular Activity of Representative SOS1 Inhibitors

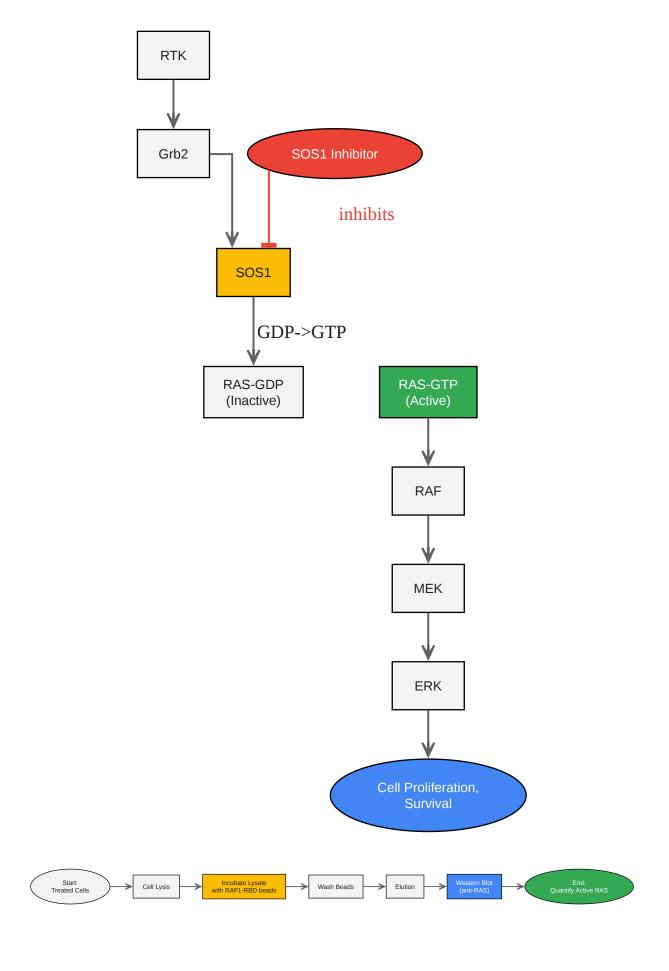


Compound	Cell Line	Assay Type	Effect	IC50 / Measureme nt	Reference
BI-3406	H727 (KRAS G12V)	Cell Viability	Inhibition of cell growth	~100-1000 nM	[2]
BI-3406	A549 (KRAS G12S)	Cell Viability	Inhibition of cell growth	~100-1000 nM	[2]
BAY-293	K-562 (WT KRAS)	pERK Levels	Inhibition of ERK phosphorylati on	~100 nM	[3]
BAY-293	Calu-1 (KRAS G12C)	pERK Levels	~50% inhibition of ERK phosphorylati on	~1 μM	[1][3]
BI-3406	SW620 (KRAS G12V)	SOS1 Degradation (as part of a PROTAC)	>90% degradation	-	[4]

Signaling Pathways Modulated by SOS1 Inhibition

SOS1 inhibitors primarily impact the RAS/MAPK signaling cascade. By preventing RAS activation, these compounds lead to a reduction in the activity of downstream effectors.







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